molecular formula C16H21NO4 B12456141 7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester

7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester

Cat. No.: B12456141
M. Wt: 291.34 g/mol
InChI Key: YXIWHCCCQFKGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester is a chemical compound with the molecular formula C16H21NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its colorless liquid form and is often used in research and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester typically involves the esterification of hept-2-enoic acid with methanol in the presence of a catalyst. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, preventing unwanted reactions during synthesis. The compound can also interact with enzymes, altering their activity and providing insights into enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

    7-Benzyloxycarbonylamino-hept-2-enoic acid: Similar structure but lacks the methyl ester group.

    7-Benzyloxycarbonylamino-heptanoic acid methyl ester: Similar but with a saturated heptanoic acid chain.

    7-Benzyloxycarbonylamino-hept-2-enoic acid ethyl ester: Similar but with an ethyl ester group instead of a methyl ester.

Uniqueness

7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester is unique due to its unsaturated hept-2-enoic acid chain and the presence of both benzyloxycarbonyl and methyl ester groups. This combination of functional groups provides distinct reactivity and makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl 7-(phenylmethoxycarbonylamino)hept-2-enoate

InChI

InChI=1S/C16H21NO4/c1-20-15(18)11-7-2-3-8-12-17-16(19)21-13-14-9-5-4-6-10-14/h4-7,9-11H,2-3,8,12-13H2,1H3,(H,17,19)

InChI Key

YXIWHCCCQFKGHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.